molecular formula C25H20ClN3O2 B13748554 N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide CAS No. 21839-86-1

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide

Cat. No.: B13748554
CAS No.: 21839-86-1
M. Wt: 429.9 g/mol
InChI Key: OXODWVRIYDVVMU-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is an organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications, including dyes and inks. The compound’s chemical structure features a naphthalene core with azo and carboxamide functional groups, contributing to its stability and color characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a standard in chromatographic analysis and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.

    Industry: Widely used as a pigment in the production of dyes, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo and carboxamide functional groups. The azo group is responsible for the compound’s color properties, while the carboxamide group contributes to its stability. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is unique due to its combination of azo and carboxamide functional groups, which provide both vibrant color properties and chemical stability. This makes it particularly valuable in applications requiring durable and stable pigments .

Properties

CAS No.

21839-86-1

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-22(15)28-29-23-19-9-5-4-8-17(19)14-20(24(23)30)25(31)27-21-12-11-18(26)13-16(21)2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

OXODWVRIYDVVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O

Origin of Product

United States

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